Forsythoside B
Overview
Description
Forsythoside B is a natural product from the phenylpropanoid glycoside group, found in several plant species used in Chinese traditional medicine . It is a phenylethanoid glycoside isolated from Forsythiae fructus .
Molecular Structure Analysis
Forsythoside B has a molecular formula of C34H44O19 . It is a phenylethanoid glycoside, which means it consists of a phenethyl alcohol (phenylethanol) moiety attached to a glycoside (sugar) moiety .Chemical Reactions Analysis
Forsythoside B has been shown to have anti-inflammatory properties . It can inhibit the expression of inflammatory mediators such as TNF-alpha, IL-6, IκB, and NF-κB .Physical And Chemical Properties Analysis
Forsythoside B has a molecular weight of 756.7 g/mol . It has a density of 1.7±0.1 g/cm3 .Scientific Research Applications
Forsythoside B has shown promise in protecting against experimental sepsis. It modulates inflammatory factors, reducing levels of inflammatory mediators like TNF-α, IL-6, and HMGB1, and shows potential as a therapy for sepsis in humans (Jiang et al., 2012).
It exhibits neuroprotective efficacy in a rat model of cerebral ischemia and reperfusion injury. Forsythoside B at certain doses significantly reduces brain damage and inflammation, suggesting its potential in treating cerebral ischemic conditions (Jiang et al., 2010).
In the context of myocardial ischemia-reperfusion injury, Forsythoside B has been shown to improve cardiac function and reduce myocardial infarct volume and inflammation, indicating its potential as a cardioprotective agent (Jiang et al., 2010).
Forsythoside B also has protective effects against lipopolysaccharide-induced acute lung injury by attenuating the TLR4/NF-κB pathway, highlighting its potential as a therapeutic agent for acute lung injury (Liu et al., 2019).
Its effects on amyloid beta-induced apoptosis in PC12 cells, relevant to Alzheimer's disease, have been studied. Forsythoside B downregulates acetylcholinesterase, suggesting potential use in treating Alzheimer's (Yan et al., 2017).
Forsythoside B demonstrates potential in combating viral infections, such as avian infectious bronchitis virus in cell culture, offering possibilities for antiviral applications (Wang et al., 2020).
It has also been observed to control influenza A virus infection and improve prognosis by inhibiting virus replication in mice (Deng et al., 2016).
properties
IUPAC Name |
[(2R,3R,4R,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H44O19/c1-15-24(41)25(42)26(43)32(50-15)53-29-27(44)31(47-9-8-17-3-6-19(37)21(39)11-17)51-22(12-48-33-30(45)34(46,13-35)14-49-33)28(29)52-23(40)7-4-16-2-5-18(36)20(38)10-16/h2-7,10-11,15,22,24-33,35-39,41-46H,8-9,12-14H2,1H3/b7-4+/t15-,22+,24-,25+,26+,27+,28+,29+,30-,31+,32-,33+,34+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBINOWGIHWPJI-UNSOMVRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC4C(C(CO4)(CO)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO[C@H]4[C@@H]([C@](CO4)(CO)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H44O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101317304 | |
Record name | Forsythoside B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101317304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
756.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Forsythoside B | |
CAS RN |
81525-13-5 | |
Record name | Forsythoside B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81525-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Forsythoside B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101317304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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